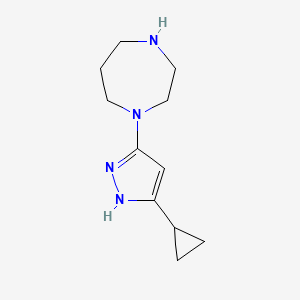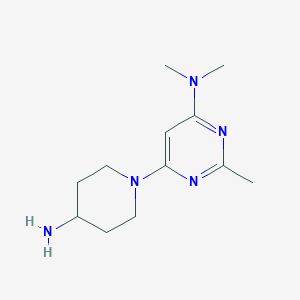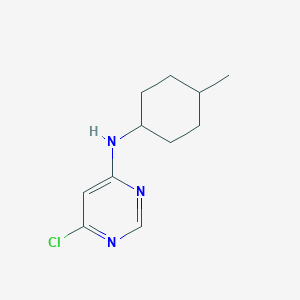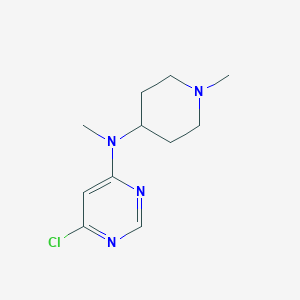
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane
Übersicht
Beschreibung
The compound “N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide” is a small molecule that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide” is provided in the DrugBank database . The molecular formula is C13H13N3O, and the average molecular weight is 227.2618 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-cyclopropyl-1H-pyrazol-3-yl)methanol” are as follows: it has a molecular weight of 138.17, it’s a powder, and it should be stored at 4°C .
Wissenschaftliche Forschungsanwendungen
Hemmung der cyclinabhängigen Kinase 2
Diese Verbindung wurde als potenzieller Inhibitor der cyclinabhängigen Kinase 2 (CDK2) identifiziert . CDK2 ist ein wichtiges Protein, das an der Regulation des Zellzyklus beteiligt ist. Durch die Hemmung von CDK2 könnte diese Verbindung dazu verwendet werden, die Proliferation von Krebszellen zu stoppen, was sie zu einem vielversprechenden Kandidaten für Antikrebstherapien macht.
Antiproliferative Aktivität
Studien haben gezeigt, dass Derivate dieser Verbindung eine signifikante antiproliferative Aktivität gegen bestimmte Krebszelllinien aufweisen . Dies deutet darauf hin, dass es bei der Entwicklung neuer Chemotherapeutika eingesetzt werden könnte, die sich auf schnell teilende Zellen richten.
Hemmung der Zellmigration und -invasion
Es wurde festgestellt, dass einige Derivate von “1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane” Zellmigration und -invasion hemmen . Dies ist besonders wichtig im Zusammenhang mit Krebsmetastasen, bei denen die Hemmung der Ausbreitung von Krebszellen genauso wichtig sein kann wie die Reduzierung ihrer Anzahl.
PAK4-Hemmung
Die Verbindung wurde als Inhibitor der p21-aktivierten Kinase 4 (PAK4) untersucht . PAK4 spielt eine Rolle in verschiedenen zellulären Prozessen, darunter Zellmorphologie, Motilität und Überleben. Die Hemmung von PAK4 kann diese Prozesse in Krebszellen stören und so einen weiteren Ansatz für therapeutische Interventionen bieten.
Chemische Taxonomie und Struktur-Aktivitäts-Beziehung (SAR)
Als Mitglied der Klasse der Benzamide liefert die chemische Taxonomie dieser Verbindung Erkenntnisse über ihre Struktur-Aktivitäts-Beziehung (SAR) . Das Verständnis der Beziehung zwischen der Struktur der Verbindung und ihrer biologischen Aktivität ist entscheidend für die rationale Entwicklung potenterer und selektiverer Arzneimittelkandidaten.
Wirkmechanismus
Target of Action
Similar compounds such as n-(5-cyclopropyl-1h-pyrazol-3-yl)benzamide have been found to targetCyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases that regulate the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepanel-1H-pyrazol-3-yl-1,4-diazepane in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable in solution. Furthermore, this compound has a wide range of applications in various scientific fields, such as medicinal chemistry, organic synthesis, and biochemistry. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not water-soluble, and the reaction conditions for its synthesis can be difficult to control.
Zukünftige Richtungen
The potential applications of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepanel-1H-pyrazol-3-yl-1,4-diazepane are vast and varied. Further research is needed to better understand the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, further research is needed to develop more efficient and cost-effective synthetic methods for the production of this compound. Finally, further research is needed to explore the potential applications of this compound in the fields of materials science, catalysis, and drug delivery.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-4-12-5-7-15(6-1)11-8-10(13-14-11)9-2-3-9/h8-9,12H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKDSAJSAACZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NNC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)


![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)
![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)



